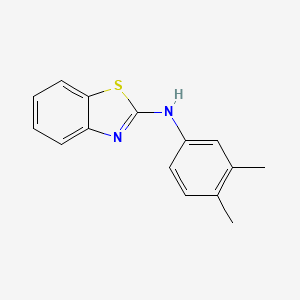

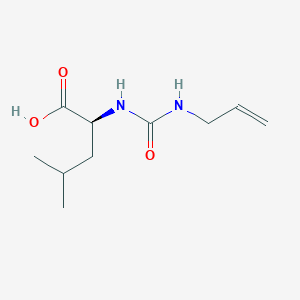

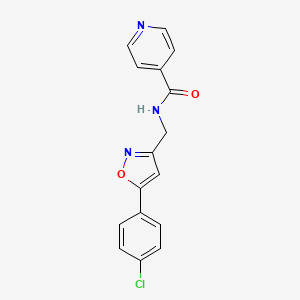

![molecular formula C23H16FN3O B2912076 8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-41-7](/img/structure/B2912076.png)

8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinolinyl-pyrazole derivative . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells . These novel heterocycles are designed and synthesized by chemists through new strategies .

Synthesis Analysis

Quinolinyl-pyrazoles are prepared by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . The synthesis involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .科学研究应用

Antibacterial Agents: Fluoroquinolones, including ciprofloxacin and levofloxacin, are widely used as potent antibacterial drugs. Their mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Antimalarial Properties: Quinoline derivatives, such as fluoroquine, have been investigated as antimalarial agents. Incorporating a fluorine atom enhances their bioactivity .

Antineoplastic Activity: Brequinar® and its analogs, based on the quinoline core, exhibit antineoplastic properties. These compounds have applications in transplantation medicine, rheumatic arthritis, and psoriasis treatment .

Fluorescent Probes and Imaging

The pyrazolo[4,3-c]quinoline core can serve as a fluorescent probe. When combined with an aptamer, it acts as a nucleic acid mimic of fluorescent proteins. This combination allows precise localization and imaging of functional biomolecules within cells .

Organic Dyes and Liquid Crystals

Quinoline derivatives find applications in organic dyes and liquid crystals:

Organic Dyes: Quinoline-based organic dyes, such as those synthesized via Knoevenagel condensation, have been explored for various applications .

Liquid Crystals: Some fluorinated quinolines contribute to liquid crystal formulations .

Cyanine Dyes and Commercial Production

Cyanine dyes derived from quinolines play a significant role in commercial production .

Biological Enzyme Inhibitors

Certain synthetic quinolines act as enzyme inhibitors. Their potential applications include antiviral and antineoplastic therapies .

Boron Reagents for Suzuki–Miyaura Coupling

While not directly related to the compound , boron reagents (including quinoline-based ones) are essential in Suzuki–Miyaura coupling reactions. These reactions are widely used in organic synthesis .

作用机制

Target of Action

Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinoline derivatives are known to interact with dna gyrase/topoisomerase iv system and block the enzyme activity . The function of these enzymes is to settle the long bacterial DNA or circular DNA into the cell through supercoiling; inactivation kills the bacterial cell by disrupting the DNA supercoiling so that DNA can no longer be contained within the cell .

Biochemical Pathways

Quinoline derivatives are known to inhibit the biosynthesis of the peptidoglycan polymer essential for the bacterial cell wall .

Pharmacokinetics

The pharmacokinetics of fluoroquinolones, a family of quinoline derivatives, are known to be influenced by the basic group at c-7 .

Result of Action

Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .

Action Environment

The action of quinoline derivatives is known to be influenced by the ph of the environment .

属性

IUPAC Name |

8-fluoro-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-18-10-7-15(8-11-18)22-20-14-25-21-12-9-16(24)13-19(21)23(20)27(26-22)17-5-3-2-4-6-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHFZWMVFQXPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

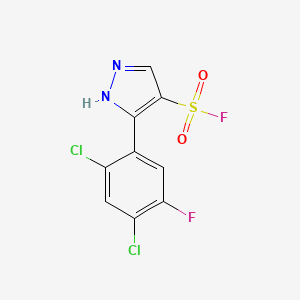

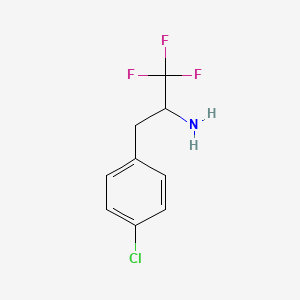

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2911998.png)

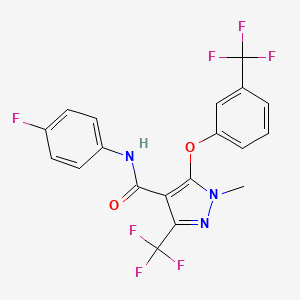

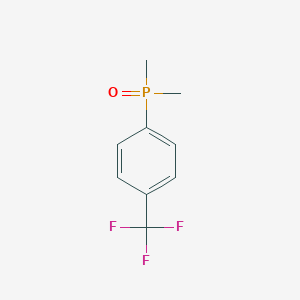

![1-allyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2912005.png)

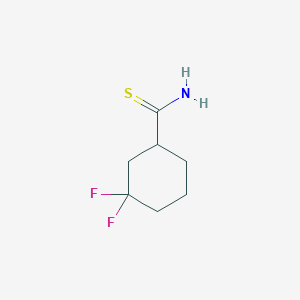

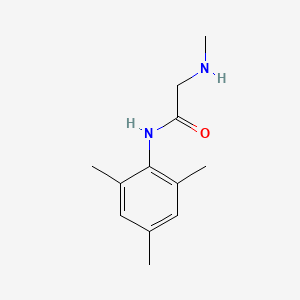

![8-(3-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912012.png)

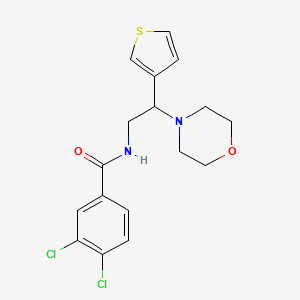

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2912015.png)